REACTION_CXSMILES
|
[S:1]([C:5]1[CH:6]=[C:7]([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([S:24]([O-:27])(=[O:26])=[O:25])[CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:9][CH:10]=1)([O-:4])(=[O:3])=[O:2].[Na:28][Na]>>[CH:9]1[CH:10]=[C:5]([S:1]([O-:4])(=[O:3])=[O:2])[CH:6]=[C:7]([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([S:24]([O-:27])(=[O:25])=[O:26])[CH:19]=2)[C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([S:1]([O-:4])(=[O:3])=[O:2])[CH:17]=2)[CH:8]=1.[Na+:28].[Na+:28].[Na+:28] |f:2.3.4.5|
|
Name
|
Bis(3-sulfonatophenyl)phenylphosphine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C=1C=C(C=CC1)P(C1=CC=CC=C1)C1=CC(=CC=C1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |